molecular formula C21H26N2O2 B2464347 8-[2-(3-Cyclopropylphenyl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile CAS No. 2223978-05-8

8-[2-(3-Cyclopropylphenyl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile

Cat. No.: B2464347
CAS No.: 2223978-05-8
M. Wt: 338.451
InChI Key: MJSXANJFZHDSEG-UHFFFAOYSA-N
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Description

8-[2-(3-Cyclopropylphenyl)acetyl]-1-oxa-8-azaspiro[55]undecane-7-carbonitrile is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-(3-Cyclopropylphenyl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the acetyl group: This step involves the acylation of the spirocyclic intermediate using an appropriate acylating agent.

    Addition of the nitrile group: The nitrile group can be introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-[2-(3-Cyclopropylphenyl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

8-[2-(3-Cyclopropylphenyl)acetyl]-1-oxa-8-azaspiro[5

    Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific properties.

    Biological Studies: The compound could be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 8-[2-(3-Cyclopropylphenyl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the nature of the target and the pathways involved. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-[2-(3-Phenyl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile
  • 8-[2-(3-Cyclopropylphenyl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carboxamide

Uniqueness

8-[2-(3-Cyclopropylphenyl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile is unique due to its specific spirocyclic structure and the presence of both acetyl and nitrile functional groups. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

8-[2-(3-cyclopropylphenyl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c22-15-19-21(9-1-2-12-25-21)10-4-11-23(19)20(24)14-16-5-3-6-18(13-16)17-7-8-17/h3,5-6,13,17,19H,1-2,4,7-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSXANJFZHDSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CCCN(C2C#N)C(=O)CC3=CC(=CC=C3)C4CC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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